Home > Products > Screening Compounds P140738 > (+)-alpha-Dihydrotetrabenazine
(+)-alpha-Dihydrotetrabenazine - 85081-18-1

(+)-alpha-Dihydrotetrabenazine

Catalog Number: EVT-352749
CAS Number: 85081-18-1
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-alpha-Dihydrotetrabenazine is a chiral compound and the biologically active metabolite of tetrabenazine, a drug previously used to treat movement disorders. [+)-alpha-Dihydrotetrabenazine is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) located in the brain. This transporter protein is responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, (+)-alpha-Dihydrotetrabenazine reduces the amount of these neurotransmitters available for release, which can have a variety of effects on brain function. This property has made (+)-alpha-Dihydrotetrabenazine a valuable tool in scientific research for studying the role of monoamine neurotransmission in various neurological and psychiatric disorders. [, , , , ]

Future Directions
  • Development of Novel VMAT2 Imaging Agents: Exploring modifications to the (+)-alpha-Dihydrotetrabenazine structure could lead to the development of PET ligands with improved properties for imaging VMAT2 in the brain. []

(-)-alpha-Dihydrotetrabenazine

    Compound Description: (-)-alpha-Dihydrotetrabenazine is the inactive enantiomer of (+)-alpha-Dihydrotetrabenazine. It exhibits significantly lower affinity for the vesicular monoamine transporter (VMAT2) compared to its (+)-enantiomer [].

    Relevance: (-)-alpha-Dihydrotetrabenazine is the stereoisomer of (+)-alpha-Dihydrotetrabenazine, differing only in their absolute configuration [, ]. This stereochemical difference leads to drastically different biological activities, highlighting the importance of stereochemistry in VMAT2 binding.

alpha-9-O-Desmethyldihydrotetrabenazine

    Compound Description: alpha-9-O-Desmethyldihydrotetrabenazine is a derivative of (+)-alpha-Dihydrotetrabenazine lacking the methoxy group at the 9-position. The (-)-enantiomer of this compound was used to determine the absolute configuration of (+)-alpha-Dihydrotetrabenazine [].

    Relevance: alpha-9-O-Desmethyldihydrotetrabenazine is structurally similar to (+)-alpha-Dihydrotetrabenazine, with the key difference being the absence of the 9-methoxy group []. This compound played a crucial role in elucidating the stereochemistry of (+)-alpha-Dihydrotetrabenazine through X-ray crystallography.

Beta-Dihydrotetrabenazine

    Compound Description: Beta-Dihydrotetrabenazine is another metabolite of tetrabenazine, alongside (+)-alpha-Dihydrotetrabenazine. Unlike (+)-alpha-Dihydrotetrabenazine, Beta-Dihydrotetrabenazine exhibits lower binding affinity for VMAT2 and is considered an inactive metabolite [].

Tetrabenazine

    Compound Description: Tetrabenazine is a drug used to treat hyperkinetic movement disorders like chorea in Huntington's disease. It is metabolized in the body to produce several compounds, including (+)-alpha-Dihydrotetrabenazine, its most active metabolite [].

    Relevance: Tetrabenazine is the prodrug of (+)-alpha-Dihydrotetrabenazine [, ]. While tetrabenazine itself has some VMAT2 inhibitory activity, its therapeutic effect is primarily attributed to its conversion into (+)-alpha-Dihydrotetrabenazine, highlighting the superior potency of the latter.

Deutetrabenazine

    Compound Description: Deutetrabenazine is a deuterated form of tetrabenazine, designed to improve its pharmacokinetic properties. Like tetrabenazine, it is metabolized to deuterated (+)-alpha-Dihydrotetrabenazine and other metabolites [].

    Relevance: Deutetrabenazine represents a structurally modified version of tetrabenazine, incorporating deuterium atoms to enhance its metabolic stability []. This modification results in a longer half-life and improved pharmacokinetic profile for deutetrabenazine compared to tetrabenazine, while maintaining its ability to be metabolized to the active (+)-alpha-Dihydrotetrabenazine.

(2S, 3S, 11bS)-Dihydrotetrabenazine

    Compound Description: (2S, 3S, 11bS)-Dihydrotetrabenazine is one of the stereoisomers of dihydrotetrabenazine. Its specific biological activity and relevance to VMAT2 binding have not been extensively studied [].

    Relevance: (2S, 3S, 11bS)-Dihydrotetrabenazine is a stereoisomer of (+)-alpha-Dihydrotetrabenazine, differing in the absolute configuration at all three chiral centers []. Comparing the properties of different stereoisomers can provide insights into the structural features essential for (+)-alpha-Dihydrotetrabenazine's activity.

Overview

NBI-98782 is a pharmacologically active compound recognized for its role in modulating neurotransmitter release, particularly as a selective inhibitor of the vesicular monoamine transporter 2. It is a derivative of tetrabenazine, a medication used primarily for treating hyperkinetic movement disorders such as Huntington's disease. NBI-98782 has garnered significant interest in the scientific community due to its potential therapeutic applications in various neurological conditions and its unique chemical properties.

Source

NBI-98782 is synthesized from commercially available precursors through a series of chemical reactions. The compound's structure and properties have been extensively studied, leading to insights into its mechanisms and potential applications in both research and clinical settings.

Classification

NBI-98782 falls under the category of vesicular monoamine transporter inhibitors, specifically targeting the vesicular monoamine transporter 2. This classification is crucial as it defines the compound's interaction with neurotransmitter systems, particularly dopamine, norepinephrine, serotonin, and others involved in synaptic transmission.

Synthesis Analysis

Methods

The synthesis of NBI-98782 typically involves several key steps starting from tetrabenazine. A common method includes the reduction of tetrabenazine using specific reducing agents under controlled conditions. The synthesis process emphasizes maintaining precise temperature control and utilizing catalysts to achieve the desired stereochemistry.

Technical Details

  1. Synthetic Routes: The synthetic routes often involve:
    • Reduction reactions that modify the tetrabenazine structure.
    • Use of reagents like lithium aluminum hydride for reduction processes.
    • Optimization of reaction conditions to maximize yield and purity.
  2. Industrial Production: Scaling up laboratory methods for industrial production involves:
    • Continuous flow chemistry to enhance efficiency.
    • Advanced purification techniques to ensure high-quality output while minimizing environmental impact.
Molecular Structure Analysis

Structure

NBI-98782 has a complex molecular structure characterized by its multiple chiral centers and functional groups that contribute to its pharmacological activity. The precise stereochemistry is critical for its interaction with biological targets.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: 345.39 g/mol
  • Structural Characteristics: The compound features a bicyclic framework typical of many monoamine transport inhibitors, which facilitates its binding to target proteins.
Chemical Reactions Analysis

Reactions

NBI-98782 participates in various chemical reactions that can modify its structure and biological activity:

  1. Oxidation: Can lead to different derivatives with altered pharmacological properties.
  2. Reduction: Integral to its synthesis and can also affect its activity profile.
  3. Substitution: Allows for modifications that can enhance or alter the compound's efficacy.

Technical Details

Common reagents used in reactions involving NBI-98782 include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Catalysts: Employed to facilitate substitution reactions under controlled conditions.
Mechanism of Action

NBI-98782 exerts its effects primarily through inhibition of the vesicular monoamine transporter 2, which is responsible for packaging monoamines such as dopamine into vesicles for presynaptic release.

  1. Process: By inhibiting this transporter, NBI-98782 reduces the availability of neurotransmitters in the synaptic cleft, thereby modulating synaptic transmission.
  2. Data: Studies have shown that NBI-98782 decreases dopamine efflux in various brain regions, indicating its potential utility in treating conditions characterized by excessive dopaminergic activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water, which may influence formulation strategies.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity typical of compounds containing amine and hydroxyl functional groups.

Relevant data from studies indicate that modifications to these properties can significantly affect the compound's pharmacokinetics and dynamics.

Applications

NBI-98782 has several scientific applications:

  1. Chemistry: Serves as a model compound for studying stereochemistry and reaction mechanisms.
  2. Biology: Investigated for effects on neurotransmitter release and neuronal activity, particularly in relation to movement disorders.
  3. Medicine: Explored as a potential treatment option for tardive dyskinesia and other neurological disorders due to its ability to modulate neurotransmitter levels.
  4. Industry: Used in pharmaceutical development as a reference standard in analytical chemistry, aiding in the formulation of new drugs targeting similar pathways.

Properties

CAS Number

85081-18-1

Product Name

NBI-98782

IUPAC Name

(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1

InChI Key

WEQLWGNDNRARGE-DJIMGWMZSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Synonyms

2-hydroxy-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine
2-hydroxytetrabenazine
dihydrotetrabenazine
dihydrotetrabenazine, (2alpha,3beta,11bbeta)-isomer
TBZOH cpd

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.